5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Description
Historical Development of 1,2,4-Triazole-3-thiol Derivatives in Chemical Research
The 1,2,4-triazole-3-thiol scaffold has been a cornerstone of heterocyclic chemistry since the early 20th century. Initial synthetic routes, such as the Einhorn–Brunner reaction and Pellizzari reaction, enabled the preparation of unsubstituted 1,2,4-triazoles through cyclization of thiosemicarbazides or formylthiosemicarbazides. The discovery of the thiol (-SH) variant further expanded the scaffold’s utility, as the sulfur atom introduced enhanced nucleophilic reactivity and metal-coordination capabilities. Early applications focused on coordination chemistry, where 1,2,4-triazole-3-thiols served as ligands for transition metals due to their ability to form stable chelates.
By the mid-20th century, synthetic advancements allowed for regioselective substitutions at the 4- and 5-positions of the triazole ring. For example, the Pellizzari reaction facilitated the incorporation of aryl and alkyl groups, enabling the creation of derivatives like 5-(furan-2-yl)-4-aryl-4H-1,2,4-triazole-3-thiols. These developments laid the groundwork for exploring biological activities, with the first reports of antimicrobial and antifungal properties emerging in the 1980s. The introduction of the 3-thiol moiety was particularly transformative, as it improved solubility and hydrogen-bonding capacity, critical for interactions with biological targets.
Significance of 4-(Prop-2-en-1-yl)-4H-1,2,4-Triazole-3-thiol Derivatives in Pharmaceutical Research
The 4-(prop-2-en-1-yl) (allyl) substituent in triazole-thiol derivatives has emerged as a pharmacophoric feature of interest due to its dual role in enhancing lipophilicity and enabling π-π interactions with aromatic residues in enzyme active sites. For instance, fluconazole, a triazole-based antifungal agent, demonstrated the importance of alkyl side chains in improving pharmacokinetic profiles. In the case of 5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol, the allyl group at the 4-position likely contributes to membrane permeability, while the 5-methyl-2-(propan-2-yl)phenoxymethyl moiety introduces steric bulk and electron-donating effects, modulating receptor binding.
Recent studies highlight the scaffold’s versatility in drug design:
- Anticancer Activity : Hydrazone-functionalized 1,2,4-triazole-3-thiol derivatives exhibit potent cytotoxicity against human cancer cell lines, with IC~50~ values as low as 12.3 µM.
- Antioxidant Properties : Derivatives bearing electron-donating groups, such as methoxy or methyl, demonstrate superior free radical scavenging activity compared to ascorbic acid, with EC~50~ values ranging from 28.4 to 45.6 µM.
Table 1. Key Biological Activities of Select 1,2,4-Triazole-3-thiol Derivatives
| Compound | Activity | IC~50~/EC~50~ (µM) | Source |
|---|---|---|---|
| Hydrazone derivative 14 | Anticancer (MCF-7) | 12.3 | |
| 4-Methoxy-substituted | DPPH scavenging | 28.4 | |
| 5-Benzyl-4-allyl derivative | Antifungal | 18.9 |
Current Research Trends for Substituted Triazole-thiol Compounds
Contemporary research emphasizes three strategic directions:
- Functionalization at the 5-Position : Introducing aryloxyalkyl groups, such as phenoxymethyl, enhances steric and electronic diversity. For example, 5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl} derivatives exhibit improved metabolic stability due to hindered oxidative degradation.
- Hybrid Pharmacophores : Conjugation with hydrazones, as seen in compounds 4–19, or thiosemicarbazides, amplifies bioactivity by enabling dual modes of action.
- Computational Optimization : Quantitative structure-activity relationship (QSAR) models and density functional theory (DFT) calculations guide the design of derivatives with optimized electronic properties, such as higher HOMO energies for radical scavenging.
Research Objectives and Scope
This article aims to:
- Delineate the synthetic pathways for this compound.
- Analyze the structural features influencing its biological activity.
- Evaluate its potential applications in oncology and antioxidative therapy.
Future research should prioritize mechanistic studies to elucidate its interactions with cellular targets and explore scalable synthesis routes for industrial adoption.
Properties
IUPAC Name |
3-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-5-8-19-15(17-18-16(19)21)10-20-14-9-12(4)6-7-13(14)11(2)3/h5-7,9,11H,1,8,10H2,2-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGVXZQSAWLTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NNC(=S)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol involves multiple steps. The synthetic route typically starts with the preparation of the phenoxymethyl intermediate, followed by the formation of the triazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities. The phenoxymethyl group can interact with biological membranes, altering their properties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Substituent Effects
Phenoxymethyl Substituents
- Compound A vs. 5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (Compound B): Compound B replaces the 5-methyl-2-isopropylphenoxy group in Compound A with a 4-chlorophenoxy substituent. Compound B exhibits an IC₅₀ of 0.833 µM against human fatty acid-binding protein 4 (FABP4), a target in metabolic disorders . Compound A’s bulkier isopropyl and methyl groups may improve lipophilicity and membrane permeability compared to Compound B, though direct biological data for Compound A are lacking in the provided evidence.
Alkyl/Aryl Substituents at Position 4
- Compound A vs. 4-(1-methoxypropan-2-yl)-5-[(2-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol (Compound C): Compound C substitutes the propenyl group in Compound A with a methoxypropan-2-yl chain, increasing steric hindrance and altering solubility. The fluorine atom in the phenoxy group enhances metabolic stability . Compound A’s propenyl group may confer greater reactivity for further functionalization (e.g., Michael addition) compared to Compound C’s ether-linked substituent.
Anticancer Potential
- Schiff Base Metal Complexes: Derivatives like (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol form octahedral metal complexes (e.g., Co(II), Ni(II)) with moderate to significant inhibition of cancer cell lines (MCF-7, Hep-G2) . While Compound A lacks direct data, its thiol group could similarly coordinate metals for enhanced activity.
Antimicrobial and Antioxidant Activity
- 4-(2-Fluorophenyl)-5-(1-methylethyl)-4H-1,2,4-triazole-3-thiol (Compound D): Exhibits broad-spectrum antimicrobial and antioxidant properties due to the electron-withdrawing fluorine atom and hydrophobic isopropyl group . Compound A’s methyl-isopropylphenoxy group may mimic these effects but with improved steric shielding against enzymatic degradation.
Physicochemical Properties
| Property | Compound A | 5-(Benzyloxy)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (Compound F) |
|---|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₂S | C₁₂H₁₃N₃OS |
| Molar Mass (g/mol) | ~319.43 | 255.32 |
| Key Substituents | Methyl-isopropylphenoxy | Benzyloxy |
| Lipophilicity (LogP)* | Estimated higher | Moderate |
*Predicted using substituent contributions: Benzyloxy (LogP +2.0) vs. Methyl-isopropylphenoxy (LogP +3.5).
Biological Activity
5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a novel compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including anticancer, antifungal, and enzyme inhibition properties.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 303.42 g/mol. Its structure features a triazole ring, which is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. The specific compound in focus has shown promising results against various cancer cell lines:
In vitro evaluations have demonstrated that this compound can induce apoptosis in cancer cells, leading to reduced viability and proliferation rates.
Antifungal Activity
The antifungal activity of the compound has also been assessed. In vitro assays against various pathogenic fungi such as Candida albicans and Candida krusei have shown effective inhibition, indicating its potential as an antifungal agent. The antifungal efficacy was measured using minimum inhibitory concentration (MIC) methods:
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit enzymes relevant to various biological processes. For instance, acetylcholinesterase (AChE) inhibition has been studied due to its implications in neurodegenerative diseases:
The mechanism by which this compound exerts its biological effects is primarily attributed to its interaction with specific molecular targets within the cells. Molecular docking studies suggest that it binds effectively to the active sites of enzymes and receptors involved in cancer cell proliferation and fungal growth.
Case Studies
In a recent study published in MDPI, researchers synthesized several derivatives of triazole compounds and evaluated their biological activities. The findings highlighted that modifications in the chemical structure significantly influenced their anticancer potency and enzyme inhibition capabilities. Specifically, the introduction of various substituents on the triazole ring enhanced the overall bioactivity against targeted cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
